3-Amino-4-pyridone

Description

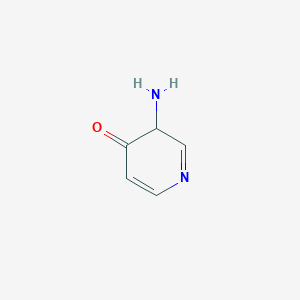

3-Amino-4-pyridone (C₅H₆N₂O) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The closest analog mentioned is 3-Amino-2-pyridone (CAS: 33630-99-8), a positional isomer with the ketone at position 2 instead of 4 .

Structure

2D Structure

Propriétés

Formule moléculaire |

C5H6N2O |

|---|---|

Poids moléculaire |

110.11 g/mol |

Nom IUPAC |

3-amino-3H-pyridin-4-one |

InChI |

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-4H,6H2 |

Clé InChI |

MMVPJMDOIAXCNM-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC(C1=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride . Another method includes the cyclization of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by oxidation .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction conditions to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-pyridone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can lead to the formation of 3-amino-4-piperidone.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 3-Amino-4-piperidone.

Substitution: Various substituted pyridone derivatives.

Applications De Recherche Scientifique

3-Amino-4-pyridone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Amino-4-pyridone and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The provided evidence includes pyridine derivatives with functional groups at analogous positions.

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

4-Chloro-5-methoxypyridin-3-amine demonstrates how electron-withdrawing (Cl) and electron-donating (OMe) groups at adjacent positions influence the reactivity of the amino group .

Steric and Electronic Modulation :

- The iodine atom in 3-Iodo-4-methoxypyridine introduces steric bulk and polarizability, which could hinder electrophilic substitution reactions compared to smaller substituents like -NH₂ or -Cl .

Synthetic Utility: While 3-Amino-2-pyridone is cataloged as a reagent, the absence of 3-Amino-4-pyridone in the evidence suggests it may be less commercially accessible or require custom synthesis (e.g., intermediates like HR460380 in ) .

Research Implications and Limitations

Data Gaps: The lack of direct references to this compound highlights a critical gap in the provided evidence. Comparative inferences rely on positional isomers (e.g., 3-Amino-2-pyridone) or compounds with partial structural overlap (e.g., 4-Chloro-5-methoxypyridin-3-amine).

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.